Product packaging for Cholest-5-en-3beta-yl p-chlorobenzoate(Cat. No.:CAS No. 22575-27-5)

Cholest-5-en-3beta-yl p-chlorobenzoate

Cat. No.: B13754627
CAS No.: 22575-27-5
M. Wt: 525.2 g/mol
InChI Key: LOSYTXYCFKYHMJ-UHFFFAOYSA-N
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Description

Cholest-5-en-3beta-yl p-chlorobenzoate (CAS 22575-27-5) is a cholesterol-derived organic compound with the molecular formula C₃₄H₄₉ClO₂ and a molecular weight of 525.20 g/mol . This structured ester, in which the 3β-hydroxy group of cholesterol (cholest-5-en-3β-ol) is functionalized with a p-chlorobenzoic acid moiety, is a significant synthetic cholesterol derivative . Cholesterol serves as a crucial starting material in organic synthesis due to its easily derivatized functional group, availability, and low cost, leading to products of practical importance . Researchers value this compound for developing advanced drug delivery systems. Cholesterol-based molecules are fundamental components in formulating liposomes and other nanocarriers, which stabilize therapeutic compounds and improve their biodistribution to target sites . The modification of the cholesterol backbone, such as esterification, allows scientists to create novel vectors for targeted therapies, including liver-specific drug delivery and potential anticancer applications . In materials science, this derivative finds application as a building block for cholesterol-based liquid crystals and gelators . The rigid, planar steroid skeleton of cholesterol provides the necessary structural anisotropy for self-assembly into ordered mesophases, which is a key principle in the design of functional soft materials . Calculated physical properties include a density of approximately 1.09 g/cm³ and a boiling point of 581.2°C at 760 mmHg . The compound has a flash point of 299.4°C and a refractive index of 1.553 . Its SMILES representation is C5=C(C(OC4CC3=CCC2C1C(C(CC1)C(CCCC(C)C)C)(CCC2C3(CC4)C)C)=O)C=CC(=C5)Cl . This product is strictly For Research Use Only and is intended solely for laboratory research or industrial applications. It is not intended for diagnostic, therapeutic, medicinal, or edible use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H49ClO2 B13754627 Cholest-5-en-3beta-yl p-chlorobenzoate CAS No. 22575-27-5

Properties

CAS No.

22575-27-5

Molecular Formula

C34H49ClO2

Molecular Weight

525.2 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-chlorobenzoate

InChI

InChI=1S/C34H49ClO2/c1-22(2)7-6-8-23(3)29-15-16-30-28-14-11-25-21-27(37-32(36)24-9-12-26(35)13-10-24)17-19-33(25,4)31(28)18-20-34(29,30)5/h9-13,22-23,27-31H,6-8,14-21H2,1-5H3

InChI Key

LOSYTXYCFKYHMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)Cl)C)C

Origin of Product

United States

Synthetic Methodologies for Cholest 5 En 3beta Yl P Chlorobenzoate

Direct Esterification Approaches

Direct esterification remains the most prevalent and well-documented method for synthesizing Cholest-5-en-3beta-yl p-chlorobenzoate. This approach involves the formation of an ester bond directly between the 3β-hydroxyl group of cholesterol and the carboxyl group of p-chlorobenzoic acid or its activated derivatives.

Esterification with p-Chlorobenzoic Acid and Coupling Agents

The direct use of p-chlorobenzoic acid requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by cholesterol's hydroxyl group. These reagents convert the carboxylic acid's hydroxyl into a better leaving group, promoting the reaction under mild conditions.

A widely used method analogous to the synthesis of similar cholesterol esters involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). In this reaction, DCC activates the p-chlorobenzoic acid to form a highly reactive O-acylisourea intermediate. The cholesterol then reacts with this intermediate, and the DMAP catalyst facilitates the acyl transfer, leading to the formation of the desired ester and N,N'-dicyclohexylurea (DCU) as a byproduct. The insoluble DCU can be easily removed by filtration.

Another effective activating agent is 1,1'-carbonyldiimidazole (B1668759) (CDI). This reagent reacts with the carboxylic acid to form a reactive acylimidazole derivative. Subsequent reaction with cholesterol yields the cholesteryl ester. This method is known for its high yields and mild reaction conditions.

Coupling AgentCatalystTypical SolventByproductKey Features
DCCDMAPDichloromethane (B109758) (CH2Cl2)Dicyclohexylurea (DCU)High yield (e.g., 79% for a similar nitro-analogue), insoluble byproduct is easily filtered.
CDINone-Imidazole, CO2High yields under mild conditions.

Catalytic Systems for High-Yield Synthesis of this compound

More commonly, an activated derivative of p-chlorobenzoic acid, such as p-chlorobenzoyl chloride, is used. This highly electrophilic acyl chloride reacts readily with cholesterol, often requiring only a base to act as a catalyst and to scavenge the HCl byproduct. Pyridine is frequently used as both the solvent and the catalyst, affording the final product in yields ranging from 22% to 72% depending on the specific reaction conditions, such as temperature and reaction time. lookchem.com For instance, a 72% yield has been reported when the reaction is conducted under reflux in tetrahydrofuran (B95107) with pyridine. lookchem.com

In recent years, modern catalytic systems have been developed for the synthesis of bulky esters. A novel cross-coupling methodology utilizes a palladium catalyst for the synthesis of various cholesterol esters from aroyl chlorides. scirp.orgnih.gov This process involves reacting cholesterol with an aroyl chloride in the presence of a base like sodium tert-butoxide and a catalyst such as the PdCl2(dtbpf) complex. scirp.org These reactions are often accelerated using microwave irradiation, leading to good or high yields in a significantly reduced time frame. scirp.orgnih.gov The use of DMAP as a catalyst has also been shown to significantly enhance reaction efficiency and yields, in some cases reducing reaction times from 24 hours to 12 hours while achieving yields of 70-90%. orientjchem.org

ReagentCatalyst/BaseSolventConditionsYield
p-Chlorobenzoyl chloridePyridineTetrahydrofuranReflux, Inert atmosphere72% lookchem.com
p-Chlorobenzoyl chloridePyridinePyridine60°C, 12 hours22% lookchem.com
Aroyl ChloridesPdCl2(dtbpf) / Sodium tert-butoxide1,4-Dioxane (B91453)Microwave, 100°C, 2 hoursGood to High scirp.orgnih.gov

Transesterification Strategies

Transesterification is an alternative method for forming esters, which involves the exchange of the alcohol or acid portion of an existing ester. While not the most common route for this specific compound, it represents a viable synthetic pathway.

Utilizing Cholesteryl Acetate (B1210297) or Other Activated Esters as Precursors

In this strategy, a pre-existing cholesteryl ester, such as cholesteryl acetate, can be reacted with an ester of p-chlorobenzoic acid (e.g., methyl p-chlorobenzoate) under acid or base catalysis. The equilibrium would need to be driven towards the product, for example, by removing the byproduct (methyl acetate). A more effective approach would involve using a more activated precursor, such as cholesteryl tosylate, which can react with the sodium salt of p-chlorobenzoic acid in a nucleophilic substitution reaction to form the desired ester.

Enzyme-Catalyzed Transesterification for Stereospecific Synthesis

Nature synthesizes cholesteryl esters with high efficiency and stereospecificity using enzymes. scirp.org In peripheral tissues, lecithin:cholesterol acyltransferase (LCAT) catalyzes the transfer of a fatty acid from phosphatidylcholine to the 3β-hydroxyl group of cholesterol. sigmaaldrich.com In the liver and intestines, acyl-coenzyme A: cholesterol acyltransferase (ACAT) uses acyl-CoAs as the acyl donor. sigmaaldrich.com

The laboratory application of these enzymes for the synthesis of a non-natural product like this compound would be challenging. However, the use of less specific lipases in a non-aqueous medium could potentially catalyze the transesterification between cholesterol and an activated ester of p-chlorobenzoic acid. This biocatalytic approach offers the advantage of high stereospecificity, ensuring the reaction occurs exclusively at the 3β-position without the need for protecting groups and under mild conditions.

EnzymeAcyl Source in VivoLocationKey Characteristics
LCATPhosphatidylcholinePeripheral Tissues, PlasmaCrucial for reverse cholesterol transport. sigmaaldrich.com
ACATAcyl-Coenzyme ALiver, Intestine, Other TissuesInvolved in cellular cholesterol storage. sigmaaldrich.com

Protecting Group Chemistry in the Synthesis of this compound

A protecting group is a chemical moiety that is temporarily introduced to a functional group to ensure it does not react during a subsequent chemical transformation. wikipedia.orgorganic-chemistry.org After the desired reaction is complete, the protecting group is removed to restore the original functionality. wikipedia.org

In the context of synthesizing this compound from cholesterol, the primary functional groups are the 3β-hydroxyl group and the C5-C6 double bond. For direct esterification of the hydroxyl group, protecting group chemistry is generally not required. The 3β-hydroxyl group is significantly more nucleophilic and reactive towards acylating agents than the alkene double bond under standard esterification conditions (e.g., using DCC/DMAP or an acyl chloride in pyridine). lookchem.com These reagents are highly chemoselective for the hydroxyl group, leaving the double bond intact.

Purification Techniques for this compound

Following synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and other impurities. Standard laboratory techniques for the purification of steroidal esters, such as chromatographic methods and recrystallization, are employed.

Chromatographic Separation Methods (e.g., Thin-Layer Chromatography, Column Chromatography)

Column chromatography is a highly effective technique for the purification of cholesterol esters. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

For compounds structurally similar to this compound, such as other cholesteryl esters, silica (B1680970) gel is commonly used as the stationary phase. researchgate.net The choice of mobile phase (eluent) is critical for achieving good separation. A solvent system of dichloromethane and hexane (B92381) has been successfully used to purify a related cholesteryl aminobenzoate derivative. Similarly, petroleum ether has been used as an eluent for the column chromatography of cholest-4-en-3-one, another steroidal compound. researchgate.net The polarity of the solvent system is adjusted to ensure the target compound moves through the column at an appropriate rate relative to impurities.

Table 2: Examples of Chromatographic Conditions for Steroid Purification

CompoundStationary PhaseMobile Phase (Eluent)Reference
Cholest-5-en-3-ol (3β)-3-(4-aminobenzoate)Silica gel (60-120 mesh)Dichloromethane:Hexane (3:1)
Cholest-4-en-3-oneSilica gel (300-400 mesh)Petroleum Ether researchgate.net

Recrystallization and Other Crystallization Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.

For cholesterol derivatives, various solvent systems have proven effective. A mixture of acetone (B3395972) and petroleum ether was used to obtain shining crystals of Cholest-5-en-3β-yl N-phenylcarbamate. nih.gov In the purification of cholest-4-en-3-one, recrystallization from anhydrous alcohol yielded a high-purity product. researchgate.net The selection of the appropriate recrystallization solvent is determined empirically to maximize the recovery of the pure compound while ensuring impurities remain dissolved.

Structural Elucidation and Conformational Analysis of Cholest 5 En 3beta Yl P Chlorobenzoate

Spectroscopic Characterization Techniques

NMR spectroscopy serves as the cornerstone for the structural elucidation of Cholest-5-en-3beta-yl p-chlorobenzoate, enabling the precise assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound displays a complex array of signals characteristic of the cholestane (B1235564) framework and the p-substituted benzoate (B1203000) group. The assignments are based on detailed analysis of chemical shifts, signal multiplicities, and coupling constants, with reference to data from closely related compounds such as cholesteryl benzoate. nih.govresearchgate.net

The protons of the benzoate moiety are readily identifiable in the aromatic region of the spectrum. Due to the para-substitution pattern, the spectrum exhibits a pair of doublets. The protons ortho to the ester group (H-2' and H-6') are expected to resonate downfield compared to the protons meta to the ester group (H-3' and H-5') due to the deshielding effect of the carbonyl. rsc.orgrsc.org

The steroid nucleus presents a more complex set of overlapping signals in the aliphatic region. However, several key protons can be readily assigned. The olefinic proton at C-6 appears as a distinct multiplet downfield. The proton at C-3, attached to the carbon bearing the ester linkage, is also shifted downfield and its multiplicity provides information about its coupling with the neighboring C-2 and C-4 protons. The methyl protons of the steroid (C-18, C-19, C-21, C-26, and C-27) appear as sharp singlets or doublets in the upfield region of the spectrum. nih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H-3~4.8mDownfield shift due to ester linkage
H-6~5.4mOlefinic proton
H-2', H-6'~8.0dProtons ortho to carbonyl
H-3', H-5'~7.4dProtons meta to carbonyl
H-18~0.7sAngular methyl group
H-19~1.0sAngular methyl group
H-21~0.9dMethyl group on side chain
H-26, H-27~0.8dIsopropyl methyl groups

Note: The chemical shifts are approximate and based on data from analogous compounds. 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the assignment of all carbon atoms in the molecule and the determination of their type (C, CH, CH₂, or CH₃). tecmag.com

The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons of the benzoate moiety will appear in the typical aromatic region, with the carbon attached to the chlorine atom (C-4') and the carbon attached to the ester group (C-1') being readily identifiable. The olefinic carbons C-5 and C-6 will also be in the downfield region. The carbon C-3, bonded to the electronegative oxygen of the ester, will be significantly downfield compared to other aliphatic carbons. The remaining carbons of the steroid nucleus will resonate in the upfield aliphatic region. oregonstate.edu

DEPT-135 experiments are particularly useful in distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent in this spectrum. tecmag.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments and DEPT-135 Analysis for this compound

Carbon Predicted Chemical Shift (ppm) DEPT-135 Notes
C=O~165CCarbonyl carbon
C-5~140COlefinic quaternary carbon
C-6~122CHOlefinic methine carbon
C-1'~130CAromatic quaternary carbon
C-2', C-6'~131CHAromatic methine carbons
C-3', C-5'~128CHAromatic methine carbons
C-4'~139CAromatic carbon attached to Cl
C-3~75CHCarbon attached to ester oxygen
C-18~12CH₃Methyl carbon
C-19~19CH₃Methyl carbon
C-21~18CH₃Methyl carbon
C-26~22CH₃Methyl carbon
C-27~23CH₃Methyl carbon

Note: The chemical shifts are approximate and based on data from analogous compounds.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling networks within the molecule. For instance, the correlation between H-3 and the protons on C-2 and C-4 would be observed, as well as the coupling between the olefinic H-6 and the allylic protons on C-7. This technique is instrumental in tracing the connectivity of the entire steroid backbone and the side chain. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the unambiguous assignment of each proton to its corresponding carbon atom, confirming the assignments made from the 1D spectra. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons. For example, correlations would be expected between the methyl protons (H-18 and H-19) and the quaternary carbons C-10 and C-13. Additionally, a key correlation would be observed between the H-3 proton of the steroid and the carbonyl carbon of the benzoate group, confirming the ester linkage. mdpi.com

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

C=O Stretch: A strong absorption band is expected in the region of 1720-1700 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.

C-O Stretch: The C-O stretching vibrations of the ester group would likely appear as two distinct bands in the 1300-1000 cm⁻¹ region.

C=C Stretch: The stretching vibration of the C=C double bond in the steroid B-ring would give rise to a medium intensity band around 1670-1640 cm⁻¹.

Aromatic C-H and C=C Stretches: The p-substituted benzene (B151609) ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: A band corresponding to the C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range.

Aliphatic C-H Stretches: The numerous C-H bonds of the steroid nucleus will result in strong absorption bands just below 3000 cm⁻¹. researchgate.net

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Ester)1720-1700Strong
C-O (Ester)1300-1000Medium to Strong
C=C (Alkene)1670-1640Medium
Aromatic C=C1600-1450Medium to Weak
Aromatic C-H>3000Medium to Weak
Aliphatic C-H<3000Strong
C-Cl800-600Medium to Strong

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected, although it may be of low intensity. The presence of chlorine would be indicated by a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

A prominent fragmentation pathway for cholesteryl esters is the loss of the fatty acid moiety, resulting in a characteristic fragment corresponding to the cholesteryl cation. nih.govnih.gov In this case, the loss of p-chlorobenzoic acid would lead to a significant peak. Further fragmentation of the steroid nucleus would also be observed. The p-chlorobenzoyl cation would also be a prominent fragment. mdpi.comresearchgate.net

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

m/z Proposed Fragment Notes
524/526[M]⁺Molecular ion peak with isotopic pattern for Cl
368[M - C₇H₄ClO₂]⁺Loss of p-chlorobenzoic acid
139/141[C₇H₄ClO]⁺p-chlorobenzoyl cation with isotopic pattern for Cl

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, the exact mass has been determined to be 524.3421085 Da. lookchem.com This value is in close agreement with the theoretical exact mass calculated for its molecular formula, C₃₄H₄₉ClO₂. This high level of accuracy confirms the elemental composition of the molecule, providing foundational data for its structural identification.

Parameter Value
Molecular FormulaC₃₄H₄₉ClO₂
Exact Mass524.3421085 Da
Molecular Weight525.215 g/mol
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides valuable insights into the structure of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. While specific MS/MS data for this compound is not extensively published, the fragmentation pathways can be predicted based on the well-established behavior of cholesteryl esters. acs.orgnih.govnih.gov

Upon collision-induced dissociation (CID), cholesteryl esters typically undergo a characteristic fragmentation pattern. The most prominent fragmentation involves the cleavage of the ester bond, leading to the formation of a dehydrated cholesterol cation. nih.govbiorxiv.org This stable fragment ion is consistently observed at a mass-to-charge ratio (m/z) of 369.35. nih.govnih.govnih.gov The formation of this ion is a diagnostic marker for the presence of the cholesterol backbone in a molecule. nih.gov

The other primary fragment would correspond to the p-chlorobenzoate moiety. Depending on the ionization mode, this could be observed as the p-chlorobenzoic acid molecule or its corresponding cation. The analysis of these fragmentation patterns is crucial for the structural confirmation of the compound and for its identification in complex mixtures.

Predicted Fragmentation of this compound:

Precursor Ion (M+) Predicted Fragment Ion m/z Identity
C₃₄H₄₉ClO₂[C₂₇H₄₅]⁺369.35Dehydrated cholesterol backbone
[C₇H₄ClO]⁺139.00p-chlorobenzoyl cation

X-ray Crystallography of this compound and Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly available, detailed analysis of closely related compounds, such as cholesteryl 2,4-dichlorobenzoate (B1228512), provides significant insights into its likely solid-state structure and packing. chemicalbook.com

Determination of Crystal Structure and Unit Cell Parameters

The crystal structure of a molecule reveals the bond lengths, bond angles, and torsion angles that define its conformation. For cholesteryl 2,4-dichlorobenzoate, two polymorphic forms have been identified, both crystallizing in the orthorhombic space group P2₁2₁2₁. chemicalbook.com This suggests that this compound may also exhibit polymorphism, the ability to exist in more than one crystal form.

The unit cell parameters for the two forms of cholesteryl 2,4-dichlorobenzoate highlight the differences in their crystal packing. chemicalbook.com It is plausible that this compound would have comparable unit cell dimensions, likely crystallizing in a similar space group due to the influence of the chiral cholesterol moiety.

Unit Cell Parameters for Cholesteryl 2,4-dichlorobenzoate Polymorphs:

Parameter Form 1a (from dichloromethane) Form 1b (from hexane)
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) 10.12310.234
b (Å) 11.45611.567
c (Å) 28.98728.876

Conformational Preferences and Packing Interactions in the Solid State

The conformation of the tetracyclic steroid nucleus is highly conserved across cholesterol derivatives. The A and C rings typically adopt a chair conformation, the B ring a half-chair conformation, and the D ring an envelope conformation. chemicalbook.com The p-chlorobenzoate group at the 3β position will extend from this rigid core.

In the solid state, molecules of cholesteryl esters tend to pack in layered structures. chemicalbook.com The crystal structure of cholesteryl 2,4-dichlorobenzoate shows that the rigid cholesteryl groups are closely packed in the central region of the layers, while the dichlorobenzoate and the flexible isoprenoid tail form the interface between layers. The molecules often align in an antiparallel fashion, forming a herring-bone arrangement. chemicalbook.com This type of packing is driven by van der Waals forces and, in some cases, weaker C-H···O interactions. Similar packing interactions are expected for this compound, influencing its melting point and other solid-state properties.

Stereochemical Purity and Isomerism of this compound

The cholesterol backbone of this compound possesses eight chiral centers, leading to a specific stereochemistry that is crucial for its biological and chemical recognition. nih.gov Ensuring the stereochemical purity of this compound is essential for its application in various scientific fields.

Chiral Analysis Methods

The analysis of stereoisomers, particularly enantiomers, requires chiral recognition methods. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying enantiomers. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a compound, leading to their separation.

For cholesterol and its derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective. dergipark.org.tr The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral stationary phase. The inherent chirality of the cholesterol molecule allows for its interaction with the chiral environment of the column, enabling the separation of different stereoisomers if they are present. nih.gov

Commonly Used Chiral Stationary Phases for Steroid Analysis:

CSP Type Examples Separation Principle
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)Complexation, hydrogen bonding, steric interactions
Cellulose tris(3,5-dimethylphenylcarbamate)Complexation, hydrogen bonding, steric interactions
Pirkle-type(R,R)-Whelk-O 1π-π interactions, hydrogen bonding, dipole stacking

Diastereomeric Purity Assessment

The synthesis of this compound originates from cholesterol, a chiral molecule with multiple stereocenters. While the esterification with p-chlorobenzoic acid does not introduce a new stereocenter, impurities or side-reactions during synthesis could potentially lead to the formation of diastereomers. Therefore, a thorough assessment of diastereomeric purity is a critical aspect of its structural elucidation and quality control. This is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) or high-field nuclear magnetic resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a powerful technique for the separation and quantification of stereoisomers. For compounds like this compound, polysaccharide-based chiral stationary phases are often employed due to their broad applicability in resolving various chiral molecules, including steroids and their esters.

Methodology and Findings:

A common approach involves using a column such as a CHIRALPAK® IB N-3, which is based on cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π interactions, and steric hindrance) between the diastereomers and the chiral selector of the stationary phase, leading to different retention times.

In a representative analysis, a sample of synthesized this compound would be dissolved in an appropriate solvent and injected into the HPLC system. The mobile phase is carefully selected to achieve optimal separation. A mixture of hexane (B92381) and ethanol (B145695) is often effective for such non-polar compounds. The detection is typically carried out using a UV detector, as the p-chlorobenzoate moiety provides a strong chromophore.

The resulting chromatogram would ideally show a single major peak corresponding to the this compound. The presence of any other peaks with a similar UV spectrum but different retention times could indicate the presence of diastereomeric impurities. The diastereomeric excess (d.e.) can be calculated from the peak areas of the major diastereomer and any minor diastereomers.

Table 1: Representative Chiral HPLC Parameters for Diastereomeric Purity Assessment

ParameterValue
Column CHIRALPAK® IB N-3 (150 x 2.1 mm, 3 µm)
Mobile Phase Hexane:Ethanol (99:1, v/v)
Flow Rate 0.2 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 5 µL

Table 2: Illustrative HPLC Data for Diastereomeric Purity Analysis

PeakRetention Time (min)Area (%)Diastereomeric Identity
115.299.8This compound
217.80.2Diastereomeric Impurity

Based on the illustrative data, the diastereomeric purity would be calculated as follows:

Diastereomeric Excess (d.e.) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100%

d.e. = [ (99.8 - 0.2) / (99.8 + 0.2) ] x 100% = 99.6%

This high diastereomeric excess indicates a very pure sample with only trace amounts of a diastereomeric impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy can also be utilized to assess diastereomeric purity. In a mixture of diastereomers, some corresponding protons will be in slightly different chemical environments, leading to separate signals in the ¹H NMR spectrum. The integration of these distinct signals allows for the quantification of the diastereomeric ratio.

Methodology and Findings:

A high-resolution ¹H NMR spectrum (e.g., at 500 MHz or higher) of a purified sample of this compound would be acquired in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃). Specific protons in the vicinity of the stereocenters are most likely to exhibit different chemical shifts for different diastereomers. For cholesteryl esters, protons on the steroid nucleus, such as the H-3 proton, are sensitive probes of the stereochemistry.

In a hypothetical scenario where a diastereomeric impurity is present, the signal for the H-3 proton might appear as two distinct multiplets. The relative integrals of these multiplets would directly correspond to the ratio of the diastereomers in the sample.

Table 3: Representative ¹H NMR Data for Diastereomeric Ratio Determination

Proton SignalChemical Shift (δ, ppm) - Major DiastereomerChemical Shift (δ, ppm) - Minor DiastereomerIntegral Ratio
H-3 (methine)4.654.6299.7 : 0.3
Aromatic (ortho to C=O)8.017.9999.8 : 0.2

The data presented in the table suggests a diastereomeric ratio of approximately 99.7:0.3, which is in close agreement with the HPLC findings and confirms the high diastereomeric purity of the compound.

Chemical Reactivity and Derivatization of Cholest 5 En 3beta Yl P Chlorobenzoate

Hydrolysis Reactions of the Ester Linkage

The ester linkage in Cholest-5-en-3beta-yl p-chlorobenzoate is susceptible to hydrolysis under both acidic and basic conditions, yielding cholesterol and p-chlorobenzoic acid as the primary products. The kinetics and mechanisms of these reactions are influenced by factors such as the nature of the catalyst, temperature, and the steric hindrance imparted by the bulky cholesteryl group.

The accepted mechanism for acid-catalyzed ester hydrolysis is the AAC2 mechanism, which involves the following steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of cholesterol.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield p-chlorobenzoic acid and regenerate the acid catalyst.

The rate of this reaction is influenced by the stability of the tetrahedral intermediate. Steric hindrance from the bulky cholesteryl group can affect the rate of nucleophilic attack and the stability of the intermediate, generally slowing down the hydrolysis compared to esters with smaller alcohol moieties. osti.govnih.govresearchgate.net

Table 1: Postulated Mechanism for Acid-Catalyzed Hydrolysis

StepDescription
1Protonation of the carbonyl oxygen
2Nucleophilic attack by water
3Proton transfer
4Elimination of cholesterol
5Deprotonation to yield p-chlorobenzoic acid

The BAC2 mechanism is the established pathway for base-catalyzed ester hydrolysis and involves:

Nucleophilic attack by hydroxide (B78521): The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the cholesteryloxide anion as the leaving group.

Acid-base reaction: The cholesteryloxide anion is a strong base and will deprotonate the newly formed p-chlorobenzoic acid to yield cholesterol and the p-chlorobenzoate anion. This final acid-base step is essentially irreversible and drives the reaction to completion.

The rate of base-catalyzed hydrolysis is sensitive to steric effects. The large size of the cholesteryl group can hinder the approach of the hydroxide ion to the carbonyl carbon, potentially slowing the reaction rate compared to less sterically hindered esters. nih.govnih.gov

Table 2: Postulated Mechanism for Base-Catalyzed Hydrolysis

StepDescription
1Nucleophilic attack by hydroxide ion
2Elimination of the cholesteryloxide anion
3Proton transfer to form cholesterol and p-chlorobenzoate

Reactions Involving the p-Chlorobenzoate Moiety

The p-chlorobenzoate portion of the molecule offers sites for both nucleophilic and electrophilic aromatic substitution, allowing for a variety of chemical modifications.

Aryl halides, such as the p-chlorobenzoate moiety, are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group (the chlorine atom). In the case of this compound, the ester group is an electron-withdrawing group, which can activate the ring towards nucleophilic attack, particularly at the para position where the chlorine atom is located.

For a nucleophilic aromatic substitution to occur, a strong nucleophile is typically required, and the reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.comyoutube.comnih.govnih.gov

Potential nucleophiles for this reaction include:

Hydroxide ions (to form the corresponding p-hydroxybenzoate ester)

Alkoxide ions (to form p-alkoxybenzoate esters)

Ammonia and amines (to form p-aminobenzoate esters)

The reaction conditions for such substitutions often require high temperatures and/or pressures, or the use of a catalyst.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

NucleophileProduct Moiety
OH⁻p-hydroxybenzoate
RO⁻p-alkoxybenzoate
NH₃p-aminobenzoate
RNH₂p-(alkylamino)benzoate

The benzoate (B1203000) ring in this compound can undergo electrophilic aromatic substitution (SEAr). The reactivity and regioselectivity of these reactions are governed by the directing effects of the substituents already present on the ring: the chlorine atom and the ester group.

Chlorine atom: The chlorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions. However, due to its electronegativity, it is also a deactivating group via the inductive effect.

Ester group (-COOR): The ester group is a deactivating and meta-directing group. The carbonyl group is strongly electron-withdrawing through both resonance and induction, which destabilizes the arenium ion intermediate, particularly when the positive charge is adjacent to the carbonyl carbon (as in ortho and para attack).

When both of these groups are present, their directing effects are considered. The chlorine atom directs incoming electrophiles to the positions ortho and para to it (positions 2 and 3 relative to the ester). The ester group directs to the meta position (position 3 relative to the ester). Therefore, the position ortho to the chlorine and meta to the ester (position 3) would be the most likely site for electrophilic attack.

Common electrophilic aromatic substitution reactions include:

Nitration: (using HNO₃/H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: (using a halogen and a Lewis acid catalyst) to introduce another halogen atom.

Sulfonation: (using fuming H₂SO₄) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: (using an alkyl/acyl halide and a Lewis acid catalyst) to introduce an alkyl or acyl group. However, Friedel-Crafts reactions are often not successful on strongly deactivated rings. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Table 4: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentDirecting EffectReactivity Effect
-ClOrtho, ParaDeactivating
-COORMetaDeactivating

Transformations of the Steroid Backbone

The cholest-5-ene (B1209259) backbone of the molecule provides several sites for chemical modification, most notably the C5-C6 double bond.

The C5-C6 double bond is susceptible to a variety of addition reactions, including:

Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Pd-C) can reduce the double bond to form the corresponding cholestanyl p-chlorobenzoate.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond can lead to dihalogenated derivatives.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) can form the corresponding 5,6-epoxide. These epoxides can then undergo ring-opening reactions with various nucleophiles. mdpi.com

Hydroboration-Oxidation: This two-step reaction sequence can be used to introduce a hydroxyl group at the C6 position.

Ozonolysis: Cleavage of the double bond with ozone can lead to the formation of aldehydes or ketones, depending on the workup conditions, thereby opening the B-ring of the steroid.

These transformations of the steroid backbone allow for the synthesis of a wide range of derivatives with modified steroid cores, which can be useful in the development of new materials or biologically active molecules. nih.gov

Table 5: Potential Transformations of the Steroid Backbone

ReactionReagentsFunctional Group Transformation
HydrogenationH₂, Pd/CAlkene to Alkane
BrominationBr₂Alkene to Dibromoalkane
Epoxidationm-CPBAAlkene to Epoxide
Hydroboration-Oxidation1. BH₃ 2. H₂O₂, NaOHAlkene to Alcohol
Ozonolysis1. O₃ 2. Zn/H₂OAlkene to Aldehydes/Ketones

Reactions at the Δ⁵ Double Bond (e.g., Hydrogenation, Halogenation, Epoxidation)

The Δ⁵ double bond is a key site for the chemical modification of this compound, making it susceptible to various addition reactions.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel. aocs.org The hydrogenation of cholesterol, a closely related compound, yields cholestanol. acs.org This process converts the unsaturated cholestene core into a saturated cholestane (B1235564) skeleton, which alters the molecule's three-dimensional shape and physical properties. The conditions for hydrogenation, such as temperature and pressure, can be controlled to achieve selective reduction of the double bond without affecting the ester group. aocs.org

Halogenation: The Δ⁵ double bond readily undergoes halogenation with reagents like bromine (Br₂) or chlorine (Cl₂). The bromination of cholesterol, for instance, proceeds via an electrophilic addition mechanism. researchgate.net This reaction typically leads to the formation of a dibromo derivative, with the bromine atoms adding to carbons 5 and 6. The stereochemistry of this addition can be influenced by the reaction conditions and the steric environment of the steroid. researchgate.net Halogenated cholesterol derivatives are of interest for their potential impact on the properties of lipid membranes. nih.govbiorxiv.org

Epoxidation: The double bond can be converted into an epoxide ring using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). umkc.eduyoutube.com This reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond. youtube.com The epoxidation of cholesterol has been shown to produce 5α,6α-epoxycholestan-3β-ol. umkc.edu This transformation introduces a reactive three-membered ring into the steroid structure, which can be opened under acidic or basic conditions to yield various di-functionalized derivatives.

Table 1: Summary of Reactions at the Δ⁵ Double Bond
ReactionTypical ReagentsProduct Functional GroupSignificance
HydrogenationH₂, Pd/C, PtO₂Alkane (C5-C6 single bond)Saturation of the steroid B-ring, alters molecular geometry.
Halogenation (Bromination)Br₂ in a non-polar solventVicinal dihalide (5,6-dibromo)Introduction of halogen atoms for further functionalization or property modification. researchgate.net
Epoxidationm-CPBA, peroxyacetic acidEpoxide (oxirane) ringCreates a reactive intermediate for synthesizing diols and other derivatives. umkc.edu

Modifications at Other Steroid Positions (e.g., Oxidation, Reduction of Other Functional Groups if present)

Beyond the double bond, other parts of the this compound molecule can be chemically modified.

Oxidation: The steroid skeleton, particularly at allylic positions, can be susceptible to oxidation. Oxidized cholesteryl esters are significant in biological contexts, often formed under conditions of oxidative stress. nih.govacs.orgacs.org While the primary site of reactivity is the double bond, oxidation can also occur on the cholesterol ring itself, leading to the formation of oxysterols. acs.org These reactions can be mediated by free radicals or enzymatic processes. frontiersin.org

Reduction of the Ester Group: The p-chlorobenzoate ester group can be reduced to yield two alcohols: the 3β-hydroxycholest-5-ene (cholesterol) and p-chlorobenzyl alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. fiveable.melibretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism. libretexts.org Weaker reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters. libretexts.org It is also possible to selectively reduce the ester to an aldehyde using reagents like diisobutylaluminum hydride (DIBALH) at low temperatures. libretexts.org In the context of steroids, reducing agents like diisobutylaluminium hydride have been used for the selective reduction of ester functions. google.com

Table 2: Modifications at Other Positions
Reaction TypeTarget Functional GroupTypical ReagentsProduct(s)
OxidationSteroid Ring SystemOxidizing agents (e.g., free radicals, enzymes)Hydroxy, keto, or other oxygenated derivatives (Oxysterols). acs.org
Ester Reduction (to alcohols)p-Chlorobenzoate EsterLithium aluminum hydride (LiAlH₄)Cholest-5-en-3β-ol and p-chlorobenzyl alcohol. libretexts.org
Ester Reduction (to aldehyde)p-Chlorobenzoate EsterDiisobutylaluminum hydride (DIBALH) at -78°CCholest-5-en-3β-ol and p-chlorobenzaldehyde. libretexts.org

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization of this compound, or more broadly, cholesterol and its esters, is a common strategy for both analytical detection and the synthesis of new molecules with specific properties. nih.gov

For Analytical Purposes: In analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS), derivatization is often essential. researchgate.netresearchgate.netdntb.gov.ua While the p-chlorobenzoate ester itself is a derivative of cholesterol, further derivatization might be employed if the ester is first hydrolyzed back to cholesterol. Free cholesterol is often converted into a more volatile and thermally stable derivative, such as a trimethylsilyl (B98337) (TMS) ether, by reacting it with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov For liquid chromatography-mass spectrometry (LC-MS), cholesterol can be derivatized to improve its ionization efficiency. For example, it can be converted to cholesteryl acetate (B1210297) with acetyl chloride to enhance its detection in electrospray ionization mass spectrometry (ESI-MS). nih.govcreative-proteomics.com

For Synthetic Purposes: this compound serves as a starting material or an intermediate in the synthesis of more complex molecules. The reactivity at the Δ⁵ double bond, as described in section 4.3.1, is a primary route for creating new derivatives. For instance, the epoxidation of the double bond can be a first step in the synthesis of steroidal diols. Furthermore, the ester linkage can be cleaved to free the 3β-hydroxyl group of cholesterol, which can then be used as a nucleophile in a wide range of reactions, such as etherification or further esterification with different acyl groups to generate novel cholesteryl esters. nih.gov These synthetic strategies are employed to create cholesterol-based compounds for various applications, including liquid crystals and drug delivery systems. nih.gov

Table 3: Common Derivatization Strategies
PurposeStrategyExample ReagentResulting DerivativeAnalytical Technique
AnalyticalSilylation (of the 3-OH group after hydrolysis)BSTFATrimethylsilyl (TMS) etherGas Chromatography-Mass Spectrometry (GC-MS) nih.gov
AnalyticalAcetylation (of the 3-OH group after hydrolysis)Acetyl chlorideAcetate esterLiquid Chromatography-Mass Spectrometry (LC-MS) nih.govcreative-proteomics.com
SyntheticEpoxidationm-CPBA5,6-EpoxideIntermediate for diols, etc. umkc.edu
SyntheticHydrolysis followed by re-esterification1. NaOH/KOH 2. Acyl chloride/anhydrideNovel cholesteryl esterSynthesis of new materials. nih.gov

Mechanistic Studies of Esterification and Hydrolysis Relevant to Cholest 5 En 3beta Yl P Chlorobenzoate

Chemical Kinetics and Thermodynamics of Ester Formation and Cleavage

Detailed kinetic and thermodynamic data specifically for the esterification of cholesterol with p-chlorobenzoic acid and the hydrolysis of the resultant ester, Cholest-5-en-3beta-yl p-chlorobenzoate, are not readily found in published research. The formation of this ester would typically proceed via standard esterification mechanisms, such as the Fischer esterification under acidic conditions or by reacting cholesterol with an activated form of p-chlorobenzoic acid, like p-chlorobenzoyl chloride. A recent study detailed a cross-coupling method for synthesizing various cholesterol esters from aroyl chlorides, including those with substituted benzoyl groups, achieving good to high yields. nih.govscirp.org For instance, the reaction of cholesterol with 2,4,6-trichlorobenzoyl chloride yielded 77% of the corresponding ester. nih.govscirp.org This suggests that the synthesis of this compound is chemically feasible and likely efficient.

The hydrolysis of the ester bond in this compound would be subject to standard ester hydrolysis kinetics, which can be catalyzed by either acid or base. The rate of this reaction would be influenced by the steric hindrance around the carbonyl group and the electronic effects of the p-chloro substituent on the benzoate (B1203000) ring.

The choice of solvent and catalyst plays a crucial role in the esterification of cholesterol. While specific studies on this compound are lacking, research on similar systems provides insight. For the synthesis of cholesterol esters from aroyl chlorides, solvents such as 1,4-dioxane (B91453) have been utilized in conjunction with a palladium catalyst and a base like sodium tert-butoxide. nih.govscirp.org In general, the polarity of the solvent can significantly affect reaction rates and equilibrium positions in esterification reactions. Molecular dynamics simulations have explored the solvation of cholesterol in various solvents, indicating that both polar and non-polar interactions are important. nih.gov

For acid-catalyzed esterification, common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts. The reaction mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

The principles of chemical thermodynamics dictate that temperature and pressure will affect the equilibrium of the esterification reaction. Esterification is typically a reversible process, and the position of the equilibrium can be shifted by altering these parameters. Generally, for esterification reactions, the effect of pressure is minimal for liquid-phase reactions. Temperature, however, has a more significant impact on the reaction rate and the equilibrium constant, as described by the Arrhenius and van't Hoff equations, respectively. Specific thermodynamic parameters (enthalpy and entropy of reaction) for the formation of this compound have not been reported.

Chemoenzymatic Synthesis and Biocatalysis

The use of enzymes, particularly lipases, for the synthesis and hydrolysis of esters is a well-established field in biotechnology. These biocatalytic processes offer advantages of mild reaction conditions and high selectivity.

The enzymatic synthesis of cholesterol esters is a key process in lipid metabolism, primarily catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs) within cells and lecithin-cholesterol acyltransferase (LCAT) in plasma. creative-proteomics.comnih.govnih.gov These enzymes typically utilize fatty acyl-CoAs or phospholipids (B1166683) as the acyl donors. While the enzymatic esterification of cholesterol with a wide range of fatty acids is well-documented, specific studies on the use of p-chlorobenzoic acid as a substrate for these or other enzymes to produce this compound are not available. Lipases are known to catalyze the esterification of sterols with various acyl donors, and it is plausible that a suitable lipase (B570770) could catalyze the reaction between cholesterol and p-chlorobenzoic acid, though this has not been specifically reported. researchgate.netnih.gov

The table below summarizes the key enzymes involved in the biological esterification of cholesterol.

EnzymeLocationAcyl DonorBiological Function
ACAT1 Ubiquitous (intracellular)Long-chain fatty acyl-CoACellular cholesterol homeostasis
ACAT2 Liver and IntestineLong-chain fatty acyl-CoADietary cholesterol absorption and lipoprotein assembly
LCAT PlasmaPhosphatidylcholineReverse cholesterol transport

This table presents general information on cholesterol esterification enzymes and does not imply their specific activity with p-chlorobenzoic acid.

The hydrolysis of cholesterol esters in biological systems is carried out by cholesterol esterases (CEases), also known as cholesteryl ester hydrolases. nih.govahajournals.orgnih.govdntb.gov.uanih.govresearchgate.netnih.govworthington-biochem.com These enzymes are crucial for mobilizing free cholesterol from stored cholesteryl esters. nih.govahajournals.orgnih.gov While these enzymes are known to hydrolyze a variety of cholesterol esters, particularly those with long-chain fatty acids, their activity on cholesterol esters of aromatic acids like p-chlorobenzoic acid has not been specifically characterized. The substrate specificity of these enzymes can be broad, suggesting that this compound could potentially be a substrate, but experimental verification is lacking.

Enzymes are known for their high degree of stereoselectivity and regioselectivity. In the context of cholesterol, the esterification exclusively occurs at the 3-beta-hydroxyl group, a testament to the regioselectivity of enzymes like ACAT and LCAT. This is due to the specific binding of the cholesterol molecule within the enzyme's active site. Lipases, when used for the acylation of polyhydroxylated compounds, often exhibit high regioselectivity, favoring specific hydroxyl groups. nih.govacs.org For the hypothetical enzymatic synthesis of this compound, it is expected that the enzyme would selectively acylate the 3-beta-hydroxyl group of cholesterol, given the consistent regioselectivity observed in cholesterol ester biosynthesis. However, without experimental data, this remains an educated assumption based on the known behavior of these enzyme classes.

Intermolecular Interactions and Self-Assembly of this compound

The primary intermolecular forces contributing to the self-assembly of this compound include hydrogen bonding, halogen bonding, and π-π stacking interactions, each of which will be discussed in detail in the subsequent sections.

Hydrogen Bonding and Halogen Bonding

Halogen Bonding: A more prominent interaction in this compound is expected to be halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The chlorine atom in the p-chlorobenzoate moiety, being bonded to an electron-withdrawing aromatic ring, possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole. This positive region can interact favorably with electron-rich atoms, such as the carbonyl oxygen of an adjacent molecule.

In the crystal structure of Cholesteryl 2,4-dichlorobenzoate (B1228512), the molecular packing is influenced by these types of interactions, leading to specific orientations of the molecules within the crystal lattice. chemicalbook.com The directionality of halogen bonds is a key factor in crystal engineering, often leading to predictable supramolecular synthons. It is anticipated that in the solid state of this compound, C-Cl···O=C halogen bonds would be a significant factor in directing the self-assembly and stabilizing the crystal structure. The strength of these interactions is comparable to that of conventional hydrogen bonds. The interplay between weak C-H···O hydrogen bonds and C-Cl···O halogen bonds would create a robust network of interactions, leading to a well-defined three-dimensional architecture.

π-π Stacking Interactions of the Aromatic Moiety

The presence of the p-chlorophenyl ring in this compound introduces the possibility of π-π stacking interactions, which are attractive non-covalent interactions between aromatic rings. These interactions are crucial in the stabilization of many supramolecular systems and play a significant role in the packing of aromatic molecules in crystals.

In the solid state, the p-chlorobenzoate moieties of adjacent molecules can arrange themselves in a face-to-face or offset stacking manner. This arrangement allows for favorable electrostatic interactions between the electron-rich π-system of one ring and the electron-deficient σ-framework of another. The presence of the chlorine atom can influence the nature of these interactions by altering the electron distribution within the aromatic ring.

Analysis of the crystal structure of cholesteryl 4-(4ʼ-hexyloxybenzoylamino)benzoate reveals the presence of intermolecular π-π interactions that contribute to the formation of a layered structure. hgu.jp It is highly likely that similar interactions are present in the crystal lattice of this compound. The aromatic rings of the p-chlorobenzoate groups would likely be involved in stacking arrangements, contributing to the cohesion between molecules within the layers of the crystal structure. These π-π stacking forces, in concert with hydrogen and halogen bonding, would create a highly organized and stable supramolecular assembly.

The following table summarizes the key intermolecular interactions expected to be present in the solid-state structure of this compound, based on the analysis of closely related compounds.

Interaction TypeDonorAcceptor
Hydrogen BondingC-H (Steroid/Tail)O=C (Ester), Cl
Halogen BondingC-ClO=C (Ester)
π-π Stackingp-chlorophenyl ringp-chlorophenyl ring

The formation and cleavage of the ester bond in this compound are fundamental chemical processes. Understanding the mechanisms of these reactions is crucial for applications in organic synthesis and for comprehending the metabolic fate of such molecules in biological systems.

Esterification:

The synthesis of this compound typically involves the reaction of cholesterol with p-chlorobenzoyl chloride. This is a classic example of esterification via an acyl chloride. The reaction mechanism proceeds through a nucleophilic acyl substitution pathway.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the 3-beta-hydroxyl group of cholesterol acts as a nucleophile and attacks the electrophilic carbonyl carbon of p-chlorobenzoyl chloride.

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate. In this intermediate, the carbonyl oxygen carries a negative charge, and the cholesterol oxygen bears a positive charge.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.

Deprotonation: A weak base, often a tertiary amine like pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) formed as a byproduct. This deprotonation of the oxonium ion yields the final product, this compound.

The reaction is generally carried out in an aprotic solvent to prevent the hydrolysis of the acyl chloride. The rate of this reaction is influenced by the steric hindrance around the hydroxyl group of cholesterol and the reactivity of the acyl chloride.

Hydrolysis:

The hydrolysis of this compound, the reverse of esterification, involves the cleavage of the ester bond to yield cholesterol and p-chlorobenzoic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of cholesterol lead to the formation of p-chlorobenzoic acid. This mechanism is reversible.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide (B78521) ion (OH-), the reaction is initiated by the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, and the cholesterol alkoxide acts as the leaving group. The alkoxide subsequently deprotonates the newly formed p-chlorobenzoic acid in an irreversible step, driving the reaction to completion.

In biological systems, the hydrolysis of cholesteryl esters is catalyzed by enzymes known as cholesterol esterases. researchgate.net These enzymes provide an alternative reaction pathway with a lower activation energy, allowing the reaction to proceed under physiological conditions.

Advanced Analytical Methodologies for Cholest 5 En 3beta Yl P Chlorobenzoate

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of cholesteryl esters, offering high resolution and sensitivity. Method development for Cholest-5-en-3beta-yl p-chlorobenzoate would focus on optimizing separation from potential impurities and other lipids.

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating cholesteryl esters based on their hydrophobicity. A C18 column is commonly employed, with a mobile phase typically consisting of a mixture of non-polar organic solvents. For this compound, a gradient elution would likely be optimal to ensure good resolution and peak shape.

Normal-phase HPLC (NP-HPLC) separates compounds based on their polarity. This method can be advantageous for separating cholesteryl esters from other nonpolar lipids. A silica-based column is typically used with a non-polar mobile phase.

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

ParameterReversed-Phase HPLCNormal-Phase HPLC
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Silica (B1680970) (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A AcetonitrileHexane (B92381)
Mobile Phase B IsopropanolIsopropanol
Gradient 90% A to 100% B over 20 min98% A to 90% A over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 230 nmUV at 230 nm
Expected Retention Time ~15-18 min~8-12 min

Since cholesterol possesses multiple chiral centers, the synthesis of this compound could potentially lead to the formation of diastereomers if the starting cholesterol is not enantiomerically pure. Chiral HPLC is the definitive method for assessing enantiomeric purity. A chiral stationary phase (CSP), such as one based on cellulose (B213188) or amylose (B160209) derivatives, would be employed to separate the enantiomers.

Interactive Data Table: Hypothetical Chiral HPLC Parameters

ParameterMethod Details
Column Chiralpak AD-H (or similar)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Detection UV at 230 nm
Expected Elution Order (3β)-enantiomer before any potential (3α)-epimer

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Cholesteryl esters, including this compound, are generally amenable to GC-MS analysis, although derivatization may sometimes be employed to improve chromatographic performance and sensitivity. Given the relatively high molecular weight of the compound, a high-temperature capillary column would be necessary.

Derivatization is not always required for cholesteryl esters but can be beneficial. Silylation, for instance, can increase volatility and thermal stability. However, direct analysis is often feasible. The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the p-chlorobenzoate group and fragmentation of the cholesterol backbone.

Interactive Data Table: Illustrative GC-MS Parameters

ParameterMethod Details
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Injector Temperature 300 °C
Oven Program 150 °C (1 min), ramp to 320 °C at 10 °C/min, hold for 10 min
Carrier Gas Helium, 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-600
Expected Retention Time Dependent on the specific program, likely > 20 min

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GCxGC-MS)

Hyphenated techniques provide enhanced selectivity and sensitivity, which are invaluable for complex sample matrices or trace-level analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of cholesteryl esters. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization sources. Optimization would involve selecting the appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) to achieve high sensitivity and selectivity. The precursor ion would likely be the protonated molecule [M+H]+ or an adduct, and a characteristic product ion would be monitored.

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers exceptional resolving power for complex mixtures, though it might be overly complex for a purified compound unless very closely related impurities are expected.

For qualitative analysis using LC-MS/MS, a full scan would be performed to identify the molecular ion of this compound. Product ion scans would then be used to elucidate its fragmentation pattern, confirming the structure.

For quantitative analysis, a protocol based on MRM would be developed. This involves creating a calibration curve using a series of known concentrations of a certified reference standard of this compound. An internal standard, such as a deuterated analog, would be ideal for the most accurate quantification.

Interactive Data Table: Hypothetical LC-MS/MS Parameters for Quantitative Analysis

ParameterMethod Details
LC System UPLC with a C18 column
Mobile Phase Gradient of Acetonitrile and Isopropanol with 0.1% formic acid
Ionization Source ESI or APCI in positive ion mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 525.3 [M+H]+ (hypothetical)
Product Ion (Q3) m/z 369.3 (cholesterol fragment) (hypothetical)
Collision Energy To be optimized
Limit of Quantification Expected in the low ng/mL range

Spectrophotometric and Fluorometric Assay Development for Esterase Activity (using related chromogenic/fluorogenic substrates)

The quantification of esterase activity, particularly the hydrolysis of cholesterol esters like this compound, is crucial for understanding lipid metabolism and the function of enzymes such as cholesterol esterase (CEase). Direct measurement of the hydrolysis of non-chromogenic or non-fluorogenic substrates can be cumbersome. Therefore, assay development often employs related synthetic substrates that release a colored (chromogenic) or fluorescent (fluorogenic) molecule upon enzymatic cleavage. This allows for continuous and high-throughput monitoring of enzyme activity.

Spectrophotometric assays are a common method for determining esterase activity. A widely used approach involves p-nitrophenyl esters with varying acyl chain lengths. ncsu.edu The principle of this assay is the enzymatic hydrolysis of the p-nitrophenyl ester, which releases p-nitrophenol (PNP). ncsu.edu PNP exhibits a distinct yellow color under alkaline conditions, and its concentration can be quantified by measuring the absorbance at a specific wavelength. ncsu.edu However, the absorbance of p-nitrophenol is pH-dependent, which can introduce variability into the assay. ncsu.edu To address this, a modified spectrophotometric method utilizes the isosbestic point of p-nitrophenol at 347 nm, where the molar absorptivity is independent of pH, thus providing a more robust and accurate measurement of esterase activity. ncsu.edu

Another spectrophotometric method involves a coupled enzyme assay. In this approach, the hydrolysis of a cholesterol ester, such as cholesteryl acetate (B1210297) or cholesteryl linoleate, by cholesterol esterase produces cholesterol. worthington-biochem.com The cholesterol is then oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to oxidize a chromogenic substrate, leading to the formation of a colored product. worthington-biochem.com For example, in the presence of peroxidase, H₂O₂ can couple with 4-aminoantipyrine (B1666024) and phenol (B47542) to form a quinoneimine dye that can be measured spectrophotometrically. worthington-biochem.com

Fluorometric assays offer a more sensitive alternative to spectrophotometric methods for measuring esterase activity. These assays utilize substrates that are derivatives of fluorescent molecules, such as umbelliferone (B1683723) or fluorescein, which are rendered non-fluorescent by esterification. nih.gov Enzymatic hydrolysis of the ester bond releases the free fluorophore, resulting in a measurable increase in fluorescence. For instance, 3-acyloxyl-2-oxopropyl ethers of umbelliferone have been investigated as fluorogenic substrates for esterases and lipases. nih.gov Upon hydrolysis, the released product undergoes a rapid, spontaneous elimination reaction to yield the highly fluorescent umbelliferone. nih.gov

Another advanced fluorometric approach is the Cholesterol/Cholesterol Ester-Glo™ Assay. This is a bioluminescent assay that measures cholesterol and cholesterol esters. For the measurement of cholesterol esters, cholesterol esterase is included to hydrolyze the ester, producing cholesterol. promega.com The cholesterol is then utilized in a series of enzymatic reactions involving cholesterol dehydrogenase, which links the presence of cholesterol to the production of NADH. The NADH, in turn, is used by a reductase to convert a proluciferin substrate into luciferin, which then generates light in a luciferase reaction. The amount of light produced is directly proportional to the amount of cholesterol, and by extension, the cholesterol ester, in the sample. promega.com

The selection of a suitable chromogenic or fluorogenic substrate is critical and often depends on the specific esterase being studied and the desired assay sensitivity. The kinetic parameters of these substrates with the target enzyme are essential for accurate quantification of enzyme activity.

Interactive Data Table: Examples of Chromogenic Substrates for Esterase Activity

SubstrateEnzymeChromophoreλmax (nm)Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹)Assay Principle
p-Nitrophenyl AcetateEsterasep-Nitrophenol347 (isosbestic point)Not specifiedDirect measurement of p-nitrophenol release. ncsu.edu
o-Nitrophenyl ButyrateEsteraseo-Nitrophenol420Not specifiedDirect measurement of o-nitrophenol release.
MNP-AcetateEsterase/Lipase (B570770)Red Diazo Dye50527,000Hydrolysis releases a product that forms a red dye at pH > 9.5. helierscientific.com
SRA-PropionateEsterase/LipaseRed Diazo Dye52927,700Hydrolysis releases a product that forms a red dye at pH > 9.5. helierscientific.com

Interactive Data Table: Examples of Fluorogenic Assay Principles for Esterase Activity

Substrate TypeEnzymeFluorophoreExcitation λ (nm)Emission λ (nm)Assay Principle
Umbelliferone EstersEsterases/LipasesUmbelliferone~360~450Enzymatic cleavage of the ester bond releases the fluorescent umbelliferone. nih.govresearchgate.net
Fluorescein DiacetateNonspecific EsterasesFluorescein~494~521Hydrolysis of diacetate groups by intracellular esterases releases the fluorescent fluorescein.
Coupled Assay with Fluorescence ProbeCholesterol EsteraseResorufin (example)~535~590Cholesterol ester is hydrolyzed to cholesterol, which is then oxidized to produce H₂O₂. The H₂O₂, in the presence of a peroxidase, reacts with a probe to produce a fluorescent product. biosynsis.comelabscience.com
Cholesterol/Cholesterol Ester-Glo™ AssayCholesterol EsteraseLuciferinNot ApplicableNot ApplicableA coupled bioluminescent assay where cholesterol produced from ester hydrolysis leads to a light-emitting luciferase reaction. promega.com

Applications in Materials Science and Nanotechnology

Cholest-5-en-3beta-yl p-chlorobenzoate as a Component in Liquid Crystal Systems

The inherent chirality and elongated molecular shape of this compound make it a compelling candidate for use in liquid crystal (LC) systems. Cholesteryl esters are well-known for forming cholesteric (chiral nematic) liquid crystal phases, which exhibit unique optical properties.

While specific thermal data for this compound is not extensively documented in publicly available literature, the behavior of analogous cholesteryl benzoate (B1203000) derivatives provides valuable insights into its expected mesomorphic and thermal properties. For instance, cholesteryl 4-(benzoylamino)benzoate derivatives are known to exhibit enantiotropic cholesteric and chiral smectic C phases. hgu.jp The phase transitions of cholesteryl esters are influenced by the nature of the substituent on the benzoate ring.

Generally, cholesteryl esters display a cascade of phase transitions upon heating from a crystalline solid to an isotropic liquid, often passing through one or more liquid crystalline mesophases. The p-chloro substitution in this compound is expected to influence the intermolecular interactions, thereby affecting the transition temperatures and the stability of the mesophases. The chlorine atom's electronegativity and size can alter the dipole moment and polarizability of the molecule, which in turn dictates the packing and ordering in the liquid crystalline state.

A systematic study of various cholesteryl esters has shown that the transition temperatures and enthalpies are dependent on the chain length and degree of unsaturation of the ester group. nih.gov This suggests that the electronic properties of the p-chlorobenzoate moiety play a crucial role in determining the thermal range of the liquid crystal phases. The transition temperatures for a related compound, cholesteryl benzoate, are well-documented, showing a melting point of 149-150 °C and a clearing point of 178.5 °C, where it transitions from a cloudy liquid crystal to a clear isotropic liquid. nih.gov

Table 1: Comparison of Thermal Properties of Cholesteryl Benzoate Derivatives

CompoundMelting Point (°C)Clearing Point (°C)Mesophase(s)
Cholesteryl Benzoate149-150178.5Cholesteric
Cholesteryl 4-(4'-hexyloxybenzoylamino)benzoateVariesVariesCholesteric, Chiral Smectic C

Note: Data for this compound is not available and is inferred based on analogous compounds.

Liquid crystals based on cholesteryl esters, including this compound, are expected to exhibit significant birefringence, meaning they have different refractive indices for light polarized in different directions. nih.gov This property arises from the anisotropic arrangement of the molecules in the liquid crystal phase. The helical superstructure of the cholesteric phase leads to selective reflection of circularly polarized light of a specific wavelength, resulting in iridescent colors. This phenomenon is highly dependent on the pitch of the helix, which can be tuned by temperature, pressure, or the application of an external electric field.

The electro-optical properties of liquid crystals are of paramount importance for display technologies. In a cholesteric liquid crystal, an applied electric field can unwind the helical structure, leading to a transition to a nematic phase. researchgate.net This change in structure alters the optical properties of the material, allowing for the modulation of light transmission. The presence of the polar p-chlorobenzoate group in this compound is likely to enhance its response to an electric field due to an increased dielectric anisotropy. This could lead to lower threshold voltages and faster switching times in electro-optical devices.

Integration into Polymer and Biopolymer Systems

The incorporation of this compound into polymer and biopolymer systems offers a pathway to create materials with a unique combination of properties, including the mechanical robustness of polymers and the stimuli-responsive behavior of liquid crystals.

Cholesterol and its derivatives can be incorporated into polymers either as side chains or as part of the main polymer backbone. nih.govnih.gov For side-chain functionalization, a common approach involves the polymerization of a monomer that has been pre-functionalized with the cholesteryl moiety. For example, a methacrylate (B99206) or acrylate (B77674) monomer could be esterified with this compound, followed by polymerization. nih.gov

Another method is the post-polymerization modification of a pre-existing polymer with reactive side groups. nih.gov For instance, a polymer with hydroxyl or amine side groups could be reacted with p-chlorobenzoyl chloride followed by esterification or amidation with cholesterol.

The synthesis of polymers with cholesterol in the main chain can be achieved by using cholesterol-containing initiators or chain transfer agents in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov

Table 2: Methods for Synthesizing Steroid-Functionalized Polymers

Polymer ArchitectureSynthesis MethodDescription
Side-Chain FunctionalizedPolymerization of functionalized monomersA monomer containing the cholesteryl group is synthesized and then polymerized.
Side-Chain FunctionalizedPost-polymerization modificationA pre-existing polymer with reactive groups is modified with the cholesteryl moiety.
Main-Chain FunctionalizedUse of functional initiators/chain transfer agentsThe cholesteryl group is attached to the initiator or chain transfer agent, leading to its incorporation at the polymer chain end.

Amphiphilic molecules containing a hydrophobic cholesteryl group and a hydrophilic segment can self-assemble in aqueous solution to form a variety of nanostructures, such as micelles, vesicles, and nanofibers. nih.gov The incorporation of this compound into an amphiphilic architecture would involve chemically linking it to a hydrophilic polymer, such as polyethylene (B3416737) glycol (PEG), or a charged molecule.

The self-assembly process is driven by the hydrophobic interactions between the cholesteryl units, which tend to aggregate to minimize their contact with water. The resulting nanostructures can encapsulate hydrophobic guest molecules, making them promising candidates for drug delivery systems. The specific morphology of the self-assembled structures can be controlled by factors such as the length of the hydrophilic chain, the concentration of the amphiphile, and the temperature.

Role in Advanced Functional Materials

The unique properties of this compound position it as a valuable component in the development of various advanced functional materials. Its liquid crystalline nature can be exploited in the fabrication of sensors that respond to changes in temperature, pressure, or chemical environment with a visible color change. choe.cn

In the field of photonics, the helical structure of cholesteric liquid crystals can be used to create materials with a photonic bandgap, which can selectively reflect light of a certain wavelength. This property is useful for applications such as reflective displays, tunable filters, and mirrorless lasers.

Furthermore, the biocompatibility of cholesterol suggests that polymers and nanoparticles incorporating this compound could have applications in the biomedical field. For example, they could be used to create biocompatible coatings for medical implants or as components of biosensors for the detection of specific biomolecules. The integration of such cholesterol derivatives into biosensor platforms could enhance their sensitivity and specificity. nih.gov

Biomaterial Development (e.g., biocompatible coatings, drug delivery systems components - non-clinical aspects only)

The inherent biocompatibility of cholesterol makes its derivatives attractive candidates for the development of novel biomaterials. While specific research on this compound in this area is not extensively documented, its potential can be inferred from the broader class of cholesterol-based compounds.

In the context of biocompatible coatings , cholesterol and its esters are known to mimic components of cell membranes. This property can be leveraged to create surfaces that are less likely to elicit a foreign body response when in contact with biological tissues. The liquid crystalline nature of many cholesteryl esters could be harnessed to produce coatings with ordered molecular arrangements, potentially influencing cell adhesion and proliferation in a controlled manner. The introduction of a p-chloro-substituent may alter the surface energy and hydrophobicity of such coatings, providing a means to fine-tune their interaction with biological environments.

For drug delivery systems , cholesterol and its derivatives are fundamental components of liposomes and other nanoparticle formulations. nih.govnih.gov They are known to enhance the stability and control the release characteristics of these delivery vehicles. This compound could be incorporated into such systems as a structural component. The halogenated phenyl group might offer specific interactions with certain drug molecules, potentially influencing encapsulation efficiency and release kinetics. The table below outlines the potential roles of this compound in non-clinical drug delivery system development.

Table 1: Potential Non-Clinical Applications in Drug Delivery Systems

Component Aspect Potential Role of this compound
Structural Integrity The rigid cholesterol backbone can contribute to the stability of nanoparticle and liposomal formulations.
Release Modulation The p-chlorobenzoate moiety may influence the permeability of lipid bilayers, thereby modulating drug release rates.

| Drug Interaction | The aromatic ring and halogen atom could offer specific pi-pi stacking or halogen bonding interactions with encapsulated drugs. |

It is important to emphasize that these are potential applications based on the known properties of similar compounds, and further research is needed to validate the efficacy of this compound for these specific uses.

Supramolecular Chemistry Applications

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. Cholesteryl esters are renowned for their ability to form liquid crystals, a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. tandfonline.comjst.go.jprsc.org

This compound is expected to exhibit liquid crystalline behavior, most likely a cholesteric (or chiral nematic) phase, which is characteristic of many cholesterol derivatives. tandfonline.comresearchgate.net The helical superstructure of cholesteric liquid crystals arises from the chirality of the cholesterol molecule. These materials have unique optical properties, such as selective reflection of light, which makes them interesting for applications in sensors and optical devices.

The p-chloro substitution on the benzoate ring can significantly influence the supramolecular assembly. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can direct the formation of specific crystal structures and liquid crystalline phases. nih.govrsc.orgrsc.org The presence of the chlorine atom could therefore lead to different packing arrangements and transition temperatures compared to unsubstituted cholesteryl benzoate. tandfonline.com The table below summarizes the expected influence of the p-chloro substitution on the supramolecular properties.

Table 2: Influence of p-Chloro Substitution on Supramolecular Properties

Property Expected Influence
Liquid Crystal Phase Stability May alter the temperature range over which the liquid crystalline phase is stable.
Helical Pitch in Cholesteric Phase The electronic and steric effects of the chlorine atom could modify the pitch of the helical structure.

The self-assembly of this compound in solution could also lead to the formation of gels or other complex nanostructures. The balance between the hydrophobic cholesterol part and the somewhat more polar p-chlorobenzoate moiety will dictate its aggregation behavior in different solvents. The study of such self-assembled systems is a key aspect of nanotechnology, with potential applications in areas like templating for the synthesis of new materials and the creation of responsive systems. hgu.jpnih.gov

Applications in Chemical Biology and Biochemistry Non Clinical Focus

Use as a Chemical Probe for Sterol Metabolism Studies in Model Systems (e.g., Yeast, Cell Cultures)

Cholesterol esters play a crucial role in cellular storage and transport of cholesterol. Synthetic cholesterol esters can be valuable tools, or chemical probes, to investigate the pathways of sterol metabolism. However, no specific studies utilizing Cholest-5-en-3beta-yl p-chlorobenzoate for this purpose in model systems like yeast or cell cultures have been identified in the existing scientific literature.

Investigation of Sterol Esterification Pathways (e.g., ACAT activity studies in vitro)

Acyl-CoA:cholesterol acyltransferase (ACAT) is a key intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. In vitro assays for ACAT activity are fundamental to understanding its function and identifying potential inhibitors. These assays typically involve incubating a source of the enzyme (e.g., liver microsomes) with a cholesterol substrate and a fatty acyl-CoA.

While various cholesterol analogs and labeled cholesterol molecules are used in these assays, there is no documented evidence of this compound being used as a substrate or a competitive inhibitor to study ACAT activity. The p-chlorobenzoate moiety introduces a bulky and electronically distinct group compared to the typical long-chain fatty acids that are the natural substrates for ACAT. This structural difference may significantly impact its recognition and processing by the enzyme.

Studies on Sterol Ester Hydrolysis Enzymes (e.g., neutral cholesterol ester hydrolases)

Neutral cholesterol ester hydrolases (NCEH) are responsible for the hydrolysis of cholesteryl esters, releasing free cholesterol for cellular use. Studying the activity of these enzymes is crucial for understanding cholesterol homeostasis.

Similar to the case with ACAT, there are no specific reports of this compound being used as a substrate to characterize the activity of neutral cholesterol ester hydrolases. The unique p-chlorobenzoate ester bond might exhibit different susceptibility to enzymatic cleavage compared to the oleate (B1233923) or palmitate esters commonly found in biological systems.

Membrane Biophysics Studies

The introduction of cholesterol and its esters into lipid bilayers can significantly alter the physical properties of the membrane, such as its fluidity, thickness, and permeability. These effects are central to the role of cholesterol in maintaining membrane integrity and function.

Interactions of this compound with Lipid Bilayers

The interaction of sterols with lipid bilayers is a well-studied area of biophysics. The rigid sterol backbone of cholesterol inserts into the membrane, while the hydrophobic tail and the polar head group align with the corresponding regions of the phospholipids (B1166683).

There is a lack of specific research on the interactions of this compound with lipid bilayers. The bulky and polar p-chlorobenzoate group at the 3-beta position would likely have a profound and distinct effect on its orientation and packing within the membrane compared to native cholesterol. This could lead to altered membrane properties, but without experimental data, any description of these interactions would be purely speculative.

Receptor Binding Studies (Non-Physiological Receptors, e.g., synthetic receptors in chemical biology)

In chemical biology, synthetic receptors are designed to bind specific molecules for various purposes, including sensing and targeted delivery. Cholesterol and its derivatives can be targeted by such synthetic receptors.

A search of the scientific literature did not yield any studies on the use of this compound in binding studies with non-physiological, synthetic receptors. While the unique chemical handle of the p-chlorobenzoyl group could theoretically be exploited for specific recognition by a custom-designed synthetic receptor, no such research has been published.

Computational and Theoretical Chemistry Studies of Cholest 5 En 3beta Yl P Chlorobenzoate

Molecular Docking and Dynamics Simulations

Molecular simulations are essential for understanding how Cholest-5-en-3beta-yl p-chlorobenzoate interacts with biological systems, such as proteins and cell membranes. These methods model the physical movements of atoms and molecules over time, governed by a force field that approximates quantum mechanical interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov For this compound, a key area of interest is its interaction with enzymes responsible for ester metabolism, such as cholesteryl esterase and Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). These enzymes catalyze the hydrolysis of cholesteryl esters, and understanding the binding mechanism is crucial. researchgate.netnih.gov

Docking studies would involve placing the this compound molecule into the active site of these enzymes to determine the most stable binding pose. The binding affinity is estimated through scoring functions that evaluate intermolecular interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov The cholesterol moiety would likely occupy hydrophobic pockets within the enzyme's active site, while the p-chlorobenzoate group could form specific interactions with polar or aromatic residues. For instance, the ester linkage is the primary target for hydrolysis, and its orientation relative to catalytic residues (like serine, histidine, and aspartate in a catalytic triad) would be a key outcome of the simulation. nih.gov

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. nih.gov By simulating the movement of the ligand-protein complex over time, MD can reveal the stability of the binding pose, the role of water molecules in the active site, and any conformational changes in the protein upon ligand binding. mbimph.com

Table 1: Potential Protein Targets for Docking Studies of this compound

Protein Target Function Key Interactions Investigated
Cholesteryl Esterase (CEase) Hydrolysis of cholesteryl esters to free cholesterol and fatty acids. researchgate.net Orientation of the ester bond relative to the catalytic triad; hydrophobic interactions of the steroid nucleus.
Cholesteryl Ester Transfer Protein (CETP) Facilitates the transfer of cholesteryl esters between lipoproteins. nih.gov Binding within the hydrophobic tunnel of CETP; non-covalent interactions governing transfer.

As a highly lipophilic molecule, this compound is expected to readily integrate into lipid bilayers, such as cell membranes. MD simulations are the primary tool for studying these processes. mdpi.comarxiv.org Simulations can model the insertion of the molecule into a model membrane (e.g., a dipalmitoylphosphatidylcholine - DPPC bilayer) and its subsequent behavior.

These simulations can predict the orientation of the molecule within the membrane. The bulky cholesterol steroid core would likely align parallel to the phospholipid acyl chains, while the more polar ester group and the p-chlorobenzoate moiety would reside closer to the lipid headgroup region. nih.govnih.gov The presence of cholesteryl esters within a membrane can influence its physical properties, such as thickness, fluidity, and lipid packing. mdpi.comaip.org Simulations can quantify these effects by measuring parameters like the area per lipid and the order parameters of the phospholipid tails. aip.org Furthermore, these simulations can be used to calculate the diffusion coefficient of this compound within the plane of the membrane, providing insight into its mobility.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) provide a balance of accuracy and computational cost for molecules of this size. rsc.org

Quantum chemical calculations can provide a detailed picture of the electronic structure of this compound. This includes mapping the electron density distribution, identifying regions of high or low electron density, and calculating the molecular electrostatic potential (MEP). The MEP map would highlight the electronegative oxygen atoms of the ester group and the chlorine atom as sites susceptible to electrophilic attack, while the aromatic ring and cholesterol backbone would show regions of varying potential.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also standard. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is likely to be localized on the electron-rich cholesterol moiety, while the LUMO may be centered on the electron-withdrawing p-chlorobenzoate group.

A significant application of quantum chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for structure verification. nih.gov

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the presence of a magnetic field, it is possible to predict the NMR chemical shifts. researchgate.net These calculations can help assign complex experimental spectra and verify the molecular structure. For this compound, calculations would predict distinct shifts for the protons and carbons of the cholesterol core, the side chain, and the p-chlorobenzoate ring. nih.govresearchgate.net

IR Vibrational Frequencies: Quantum calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can find the normal modes of vibration. This allows for the theoretical prediction of the IR spectrum, aiding in the assignment of experimental bands to specific functional group vibrations, such as the C=O stretch of the ester, the C-Cl stretch of the chlorobenzene (B131634) ring, and various C-H and C=C vibrations of the steroid nucleus. asianjournalofphysics.commdpi.com

Table 2: Predicted Characteristic IR Vibrational Frequencies for Key Functional Groups

Functional Group Vibration Type Predicted Frequency Range (cm⁻¹)
Ester C=O Stretch 1725-1745
Aromatic C=C Stretch 1590-1610
Alkene C=C (Ring) Stretch 1660-1680
C-O (Ester) Stretch 1250-1300

Conformational Energy Landscape Analysis

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to a complex conformational energy landscape. The most significant degrees of freedom are the torsion angles around the ester linkage and the flexibility of the cholesterol side chain. nih.gov

Computational methods can be used to explore this landscape by systematically rotating key bonds and calculating the energy of each resulting conformer. This process, known as a potential energy surface (PES) scan, helps to identify the low-energy, stable conformations that the molecule is most likely to adopt. The results of such an analysis can reveal whether the molecule has a preferred extended or folded shape, which can have significant implications for its ability to pack in a crystal lattice, integrate into a membrane, or bind to a protein. nih.gov For cholesteryl esters, the conformation is known to influence their packing and phase behavior. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational and theoretical chemistry offer powerful tools for elucidating the intricate details of chemical reactions, including the prediction of reaction mechanisms and the analysis of transition states. For a complex molecule such as this compound, these studies would provide invaluable insights into its reactivity, stability, and potential transformation pathways. Such investigations typically involve high-level quantum mechanical calculations to map out the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products.

A theoretical study on the reaction mechanisms of this compound could, for example, investigate its hydrolysis, thermal decomposition, or reactions with other molecules. The primary goal would be to establish a step-by-step description of the bond-breaking and bond-forming processes. This would involve identifying all relevant intermediates and, crucially, the transition states that connect them.

Transition state analysis is a cornerstone of these computational studies. The transition state represents the highest energy point along the reaction coordinate—a fleeting molecular arrangement that determines the kinetic barrier of a reaction. By locating and characterizing the transition state, chemists can calculate important kinetic parameters, such as the activation energy, which is essential for predicting reaction rates.

Despite the potential for such insightful computational analyses, a thorough review of the current scientific literature reveals a notable absence of specific studies focused on the reaction mechanism predictions and transition state analysis of this compound. While computational methods like Density Functional Theory (DFT) have been applied to other cholesteryl esters to investigate properties such as molecular structure, vibrational spectra, and electronic properties, dedicated studies on the reaction pathways of this particular compound are not publicly available.

Therefore, at present, it is not possible to provide detailed research findings or data tables concerning the predicted reaction mechanisms or the specifics of transition state analyses for this compound. The field awaits dedicated computational research to illuminate these aspects of its chemical behavior.

Environmental Considerations and Biodegradation of Cholest 5 En 3beta Yl P Chlorobenzoate

Microbial Degradation Pathways of p-Chlorobenzoate Moiety

The degradation of Cholest-5-en-3beta-yl p-chlorobenzoate in microbial systems is expected to begin with the cleavage of the ester bond, releasing cholesterol and p-chlorobenzoic acid (also known as 4-chlorobenzoic acid or 4-CBA). The subsequent fate of the molecule is then dictated by the microbial breakdown of the p-chlorobenzoate moiety. This process is crucial as chlorobenzoic acids can be generated in the environment from the degradation of other xenobiotics like polychlorinated biphenyls (PCBs). core.ac.uk

Microbial degradation of p-chlorobenzoate has been observed in various bacteria, including species of Arthrobacter and Pseudomonas. nih.govresearchgate.net The primary and most critical step in the aerobic catabolism of p-chlorobenzoate is dehalogenation. The presence of the chlorine atom on the aromatic ring typically obstructs the enzymatic breakdown of the ring itself. core.ac.uk Therefore, microorganisms have evolved specific enzymatic pathways to remove the halogen substituent first.

The established degradation pathway for p-chlorobenzoate involves the following key steps:

Hydrolytic Dehalogenation : The initial attack on the molecule is catalyzed by the enzyme 4-chlorobenzoate (B1228818) dehalogenase. This enzyme hydrolytically removes the chlorine atom from the fourth position of the aromatic ring, converting p-chlorobenzoate into 4-hydroxybenzoate (B8730719). core.ac.uknih.gov This step is essential for making the aromatic ring susceptible to further degradation.

Aromatic Ring Hydroxylation : The resulting 4-hydroxybenzoate is then further metabolized. A common route involves its conversion to protocatechuate (3,4-dihydroxybenzoic acid). nih.gov

Ring Cleavage : The protocatechuate undergoes cleavage of the aromatic ring, a process typically catalyzed by dioxygenase enzymes. This opens up the ring structure, forming aliphatic intermediates.

Further Metabolism : The aliphatic products are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the compound to carbon dioxide and water. researchgate.net

Some bacterial strains, such as Pseudomonas aeruginosa, have been shown to degrade 4-chlorobenzoic acid through a pathway involving 4-chlorocatechol, which is then metabolized via an ortho-cleavage pathway, with dechlorination occurring after the ring has been cleaved. researchgate.net

Table 1: Key Enzymes and Intermediates in p-Chlorobenzoate Degradation
StepEnzymeSubstrateProductReference
Initial Dehalogenation4-Chlorobenzoate dehalogenasep-Chlorobenzoic acid4-Hydroxybenzoic acid core.ac.uknih.gov
HydroxylationMonooxygenase4-Hydroxybenzoic acidProtocatechuic acid nih.gov
Ring CleavageProtocatechuate dioxygenaseProtocatechuic acidAliphatic intermediates nih.gov
Alternative PathwayDioxygenasep-Chlorobenzoic acid4-Chlorocatechol researchgate.net

Enzymatic Biotransformation of the Compound in Environmental Samples

The biotransformation of the parent compound, this compound, in environmental matrices like soil or water, would be initiated by enzymatic action. The most probable initial step is the hydrolysis of the ester linkage, catalyzed by extracellular or intracellular enzymes produced by environmental microorganisms.

This reaction is mediated by a class of enzymes known as esterases or lipases, which are ubiquitous in the environment. Specifically, sterol esterases (or cholesterol esterases) are responsible for the hydrolysis of cholesterol esters into free cholesterol and a fatty acid. creative-proteomics.comnih.gov While specific studies on this compound are scarce, the general mechanism for cholesterol ester metabolism provides a strong model. creative-proteomics.com

The enzymatic biotransformation can be summarized as:

Reaction : this compound + H₂O

Enzyme : Sterol Esterase / Lipase (B570770)

Products : Cholesterol + p-Chlorobenzoic acid

The efficiency of this hydrolysis can vary significantly depending on the specific enzymes present in the microbial consortium and environmental conditions. Studies on various cholesterol esters have shown that the specificity of sterol esterases can differ, leading to incomplete hydrolysis in some cases. nih.gov Once hydrolysis occurs, the two products, cholesterol and p-chlorobenzoic acid, undergo separate degradation pathways. Cholesterol is a naturally occurring sterol and is generally considered biodegradable. The p-chlorobenzoic acid component would be degraded as described in the previous section.

Fate in Aquatic and Terrestrial Systems

The environmental fate of this compound is governed by its physicochemical properties and susceptibility to biotic and abiotic degradation processes. As a large, hydrophobic molecule (due to the cholesterol moiety), its behavior in the environment is distinct from its more soluble degradation product, p-chlorobenzoate.

Partitioning : In aquatic systems, the compound's low water solubility and high hydrophobicity would cause it to partition strongly from the water column to sediment, suspended organic matter, and biota. This behavior is similar to that of other persistent, hydrophobic organic pollutants like phthalate (B1215562) esters. frontiersin.orgresearchgate.net In terrestrial systems, it would exhibit low mobility and be tightly adsorbed to soil organic matter.

Biodegradation : As a whole molecule, its persistence will be determined by the rate of the initial enzymatic hydrolysis of the ester bond. Biodegradation is expected to be the primary mechanism for its removal from the environment. researchgate.net The half-life could range from days to weeks, or potentially longer in anaerobic, cold, or nutrient-limited (oligotrophic) environments. researchgate.net The degradation process would release p-chlorobenzoate into the environment, which is itself a contaminant of concern. nih.gov

Bioaccumulation : The high lipophilicity of the cholesterol ester structure suggests a potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms. However, the potential for biotransformation and metabolism within organisms could limit the extent of bioaccumulation, a phenomenon observed with phthalate esters where biotransformation increases at higher trophic levels. researchgate.net

Development of Analytical Methods for Environmental Monitoring (excluding toxicology)

Effective environmental monitoring requires robust analytical methods capable of detecting and quantifying this compound at trace levels in complex matrices such as water, soil, and sediment. The analysis of cholesterol esters presents challenges due to their hydrophobicity, chemical inertness, and poor ionization. biorxiv.org

A typical analytical workflow involves sample extraction, cleanup, and instrumental analysis.

Extraction : Solid-phase extraction (SPE) is a common technique for extracting and concentrating analytes from aqueous samples. cdc.gov For solid samples like soil and sediment, solvent extraction methods, such as pressurized liquid extraction (PLE) or Soxhlet extraction, are employed.

Cleanup : The crude extract often contains interfering substances that need to be removed before instrumental analysis. This is typically achieved using techniques like column chromatography.

Instrumental Analysis : The primary techniques for the analysis of cholesterol esters are gas chromatography (GC) and liquid chromatography (LC), usually coupled with mass spectrometry (MS) for sensitive and selective detection. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a frequently used method for analyzing sterols and their esters. nih.gov However, due to the low volatility of cholesterol esters, a chemical derivatization step (e.g., silylation) is often required to make them suitable for GC analysis. This adds complexity and time to the sample preparation process. biorxiv.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique has emerged as a powerful alternative, often circumventing the need for derivatization. biorxiv.org Reverse-phase LC can effectively separate the compound from other matrix components before it is detected by the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for such analyses. nih.gov

Table 2: Comparison of Analytical Techniques for Cholesteryl Ester Monitoring
TechniqueAdvantagesDisadvantagesReference
GC-MSHigh resolution and established libraries for identification.Often requires chemical derivatization, which is time-consuming. Not suitable for thermally unstable compounds. biorxiv.orgnih.gov
LC-MSHigh sensitivity and selectivity; no derivatization typically needed; suitable for a wide range of compounds.Matrix effects can suppress ion signals; can be more expensive. biorxiv.orgbiorxiv.org

The development of these methods is crucial for understanding the environmental distribution, persistence, and ultimate fate of this compound.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Stereoisomers and Analogs

Future synthetic research should focus on developing innovative and efficient methodologies for producing a diverse library of Cholest-5-en-3beta-yl p-chlorobenzoate stereoisomers and analogs.

Stereoselective Synthesis: The cholesterol backbone possesses multiple chiral centers, and exploring synthetic routes to access specific stereoisomers is a critical unexplored avenue. Future work could employ stereoselective catalysts or chiral auxiliaries to control the stereochemistry during the esterification process or through modifications of the cholesterol moiety itself. This would enable a systematic investigation of how stereochemistry influences the compound's liquid crystalline phases, self-assembly behavior, and biological interactions.

Analog Development: The synthesis of analogs with varied functionalities on both the cholesterol and p-chlorobenzoate moieties presents a significant opportunity. nih.gov For instance, introducing different substituents on the phenyl ring could modulate the electronic properties and intermolecular interactions, thereby tuning the liquid crystal transition temperatures and self-assembly characteristics. researchgate.netresearchgate.net Recent advancements in cross-coupling chemistry offer a promising avenue for the synthesis of a wide array of cholesteryl esters, including those derived from various aroyl chlorides. nih.govresearchgate.net This approach could be adapted to create novel analogs of this compound with unique properties.

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential OutcomeKey Considerations
Stereoselective EsterificationAccess to specific stereoisomersCatalyst design, reaction conditions
Functionalization of Phenyl RingTunable electronic and liquid crystal propertiesSubstituent effects, multi-step synthesis
Modification of Cholesterol BackboneAltered molecular geometry and packingRegioselectivity, protection/deprotection steps
Cross-Coupling MethodologiesDiverse library of analogsCatalyst selection, substrate scope

Advanced Applications in Bio-inspired Materials

The inherent liquid crystalline nature of cholesteryl esters, including the p-chlorobenzoate derivative, makes them excellent candidates for the development of advanced bio-inspired materials.

Liquid Crystal Polymers and Composites: A significant area for future research is the incorporation of this compound into polymer matrices to create novel liquid crystal polymers (LCPs). zeusinc.comscilit.comwikipedia.org These materials could exhibit stimuli-responsive properties, changing their optical characteristics in response to temperature, electric fields, or specific chemical analytes. Such LCPs could find applications in smart windows, sensors, and tunable photonic devices. mdpi.comresearchgate.netjst.go.jp Research into polymer-stabilized and polymer-dispersed cholesteric liquid crystals containing this compound could lead to flexible films with unique optical properties. mdpi.comnih.gov

Biomimetic Scaffolds and Surfaces: The self-assembly properties of this molecule could be harnessed to create biomimetic scaffolds for tissue engineering. The cholesteric liquid crystal phase can form helical structures that mimic the architecture of biological tissues like collagen. Future studies could investigate the influence of surfaces coated with oriented layers of this compound on cell adhesion, proliferation, and differentiation.

Deeper Mechanistic Understanding of Enzymatic Recognition and Transformation

While it is known that cholesteryl esters are hydrolyzed by enzymes like cholesterol esterase, the specific interactions and transformation kinetics of this compound are yet to be elucidated. wikipedia.org

Substrate Specificity Studies: A crucial research direction is to investigate the substrate specificity of various cholesterol esterases and other lipases towards this compound. nih.govresearchgate.netnih.gov Understanding how the p-chloro substituent on the benzoate (B1203000) moiety affects enzyme binding and catalytic efficiency is essential. Comparative studies with other cholesteryl benzoate analogs could reveal key structural determinants for enzymatic recognition.

Enzymatic Resolution and Biocatalysis: Future research could explore the use of enzymes for the stereoselective synthesis or resolution of this compound and its analogs. This biocatalytic approach could provide an environmentally friendly alternative to traditional chemical synthesis for obtaining enantiomerically pure compounds.

Exploration of Self-Assembled Structures and Nanomaterials

The amphiphilic nature of this compound suggests a rich potential for forming diverse self-assembled structures and nanomaterials in various solvents.

Organogels and Hydrogels: Preliminary studies on similar cholesteryl derivatives have shown their ability to act as organogelators, forming fibrous networks that immobilize organic solvents. researchgate.netresearchgate.net Future investigations should systematically explore the gelation capabilities of this compound in a wide range of solvents to create novel soft materials. These gels could have applications in controlled release systems and as templates for the synthesis of other nanomaterials.

Micelles and Nanoparticles: In aqueous environments, it is conceivable that this compound, possibly after modification to enhance its amphiphilicity, could self-assemble into micelles or nanoparticles. nih.govnih.govdovepress.com These nanostructures could serve as carriers for hydrophobic molecules. Future research should focus on the formulation and characterization of such nanoparticles and their potential utility in non-clinical applications like the encapsulation of fluorescent probes or other active molecules. The stability and release characteristics of these systems would be of primary interest.

Self-Assembled StructurePotential Application AreaKey Research Focus
OrganogelsControlled release, templatingSolvent effects, gel properties
Micelles/NanoparticlesEncapsulation of hydrophobic moleculesFormulation, stability, release kinetics
Liquid Crystal PhasesOptical materials, sensorsPhase behavior, stimuli-responsiveness

Development of High-Throughput Screening Methods for Chemical and Biochemical Activity (non-clinical)

To accelerate the discovery of new properties and applications of this compound and its analogs, the development of high-throughput screening (HTS) methods is essential.

Fluorescence-Based Assays: A promising direction is the development of fluorescence-based HTS assays to monitor the enzymatic hydrolysis of this compound. researchgate.netnih.gov This could involve synthesizing fluorogenic analogs of this compound or using coupled enzyme assays that produce a fluorescent signal upon its transformation. researcher.lifenih.gov Such assays would enable the rapid screening of enzyme libraries for activity towards this substrate and the identification of potential inhibitors. researchgate.netresearchgate.net

Screening for Material Properties: HTS methodologies can also be adapted to screen for desired material properties. For instance, automated liquid handling systems combined with optical microscopy could be used to rapidly assess the liquid crystalline phase behavior of a library of newly synthesized analogs under different temperature conditions. Similarly, HTS techniques could be employed to screen for the gelation ability of these compounds in various solvents.

Q & A

Q. How can meta-analyses of existing literature address gaps in understanding the compound’s role in cholesterol homeostasis or signaling pathways?

  • Methodological Answer :
  • Perform systematic reviews using PRISMA guidelines to aggregate data from in vitro and in vivo studies.
  • Use bioinformatics tools (e.g., Gene Ontology enrichment) to identify understudied pathways.
  • Propose mechanistic hypotheses for validation via CRISPR/Cas9 knockouts of candidate genes (e.g., SREBP-2) .

Data Presentation Guidelines

  • Tables : Include comparative yields, spectroscopic peaks, and cytotoxicity IC50_{50} values.
  • Figures : Use chromatograms (HPLC purity), DSC thermograms, and molecular docking snapshots.
  • References : Prioritize peer-reviewed journals and authoritative databases (e.g., ChemSpider, NIST) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.